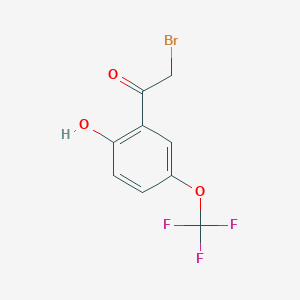

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

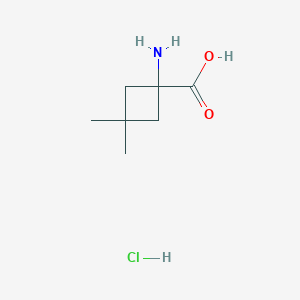

Cyclopropanecarboxamide is a cyclopropylcarboxamide . It’s a compound that contains a cyclopropane ring attached to a carboxamide group. The carboxamide group consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen attached to hydrogens or carbon groups) .

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide consists of a three-membered ring of carbon atoms (cyclopropane) attached to a carboxamide group . The exact structure of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” would include additional groups attached to this base structure.Physical And Chemical Properties Analysis

Cyclopropanecarboxamide has a molecular weight of 85.1045 and is a solid at room temperature . The specific physical and chemical properties of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” would depend on the additional groups in its structure.Applications De Recherche Scientifique

Tandem Cyclization and Cycloaddition Reactions

Cyclization-[3+3] Cycloaddition for Fused 1,2-Dihydroisoquinolines : A study described tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes, leading to the synthesis of tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines. This method showcases an approach to construct complex heterocyclic frameworks, potentially applicable to the synthesis or functionalization of compounds like N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (Q. Ding, Zhiyong Wang, & Jie Wu, 2009).

Diastereoselective Catalysis

Diastereoselective Pd(II)-Catalyzed Arylation : Research on diastereoselective Pd(II)-catalyzed arylations followed by ring opening of cyclopropanecarboxamides highlights a strategy for constructing β-acyloxy amides with high stereocontrol. This process demonstrates the synthetic utility of cyclopropane derivatives in constructing stereochemically rich compounds, which could be relevant for modifications of the core structure of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (B. Gopalakrishnan et al., 2016).

Enantioselective Syntheses

Organocatalytic Enantioselective Synthesis : A study on the organocatalytic enantioselective Pictet-Spengler reactions demonstrates the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, which bears relevance to the enantioselective synthesis of compounds with complex chiral centers similar to the one in the query compound (E. Mons et al., 2014).

Cyclization Cascades

Cyclization Cascades via N-Amidyl Radicals : Exploring cyclization cascades via N-amidyl radicals for constructing heterocyclic scaffolds suggests innovative pathways for generating complex molecular architectures, potentially applicable to synthesizing or functionalizing compounds like the one (Noelia Fuentes et al., 2015).

Orientations Futures

The future directions for research on “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” would depend on its properties and potential applications. Given the interest in cyclopropane derivatives in the fields of synthetic and pharmaceutical chemistry, it’s possible that similar compounds could have interesting biological activities .

Propriétés

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-16(12-1-2-12)18-15-6-5-11-7-8-19(10-14(11)9-15)17(21)13-3-4-13/h5-6,9,12-13H,1-4,7-8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAJSUNHLKVFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)

![1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959572.png)

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)

![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)

![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)